molecular formula C13H11NO2 B094511 N-(4-hydroxyphenyl)benzamide CAS No. 15457-50-8

N-(4-hydroxyphenyl)benzamide

Cat. No.: B094511
CAS No.: 15457-50-8
M. Wt: 213.23 g/mol
InChI Key: CVPWYDXAVJCNAG-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)benzamide is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Chemoselective N-benzoylation of Aminophenols : N-(4-hydroxyphenyl)benzamide is obtained through the chemoselective N-benzoylation of aminophenols. This compound is of biological interest and identified through analytical and spectral data (Singh, Lakhan, & Singh, 2017).

  • Antimicrobial Activity : Some N-(4-hydroxyphenyl)benzamides have been synthesized to determine their in vitro antimicrobial activity against various bacteria and the fungus Candida albicans. These compounds have shown significant antimicrobial activity, suggesting potential applications in treating infections (Şener et al., 2000).

  • Pharmacological Activities : The synthesis of N-(3-hydroxyphenyl)benzamide and its derivatives has been explored for their enzyme inhibition activity against various enzymes, indicating potential pharmacological applications (Abbasi et al., 2014).

  • Histone Deacetylase Inhibition : N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have been synthesized and evaluated for their ability to inhibit histone deacetylases. These compounds have shown potential as anticancer drugs, with specific derivatives exhibiting good antiproliferative activity against certain cancer cell lines (Jiao et al., 2009).

  • Antioxidant Activity : The electrochemical oxidation of amino-substituted benzamide derivatives, including N-(4-aminophenyl)benzamides, has been studied to understand their antioxidant properties. The order of antioxidant activity among these compounds has been established based on their oxidation potentials (Jovanović et al., 2020).

  • Cytotoxic Activity : The synthesis of N-(4-tert-butylphenylcarbamoyl)benzamide and its cytotoxic activity against HeLa cells have been investigated, indicating its potential as an anticancer agent (Purwanto et al., 2021).

Properties

IUPAC Name

N-(4-hydroxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-9,15H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPWYDXAVJCNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165666
Record name Benzamide, N-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15457-50-8
Record name Benzamide, N-(4-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015457508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-aminophenol (30.00 g, 275 mmol) in DMF (120 ml) at 0° C. under an atmosphere of nitrogen was added triethylamine (42.5 ml, 302 mmol, 1.2 eq). The reaction mixture was stirred for 10 minutes before dropwise addition of benzoyl chloride (31.9 ml, 275 mmol, 1.0 eq) over a period of 20 minutes. The reaction mixture was allowed to warm to room temperature and stirred for 18 hours. The reaction mixture was poured in ice cold water (800 ml) with vigorous stirring. A precipitate was collected by filtration and washed with water (2×500 ml). The precipitate was slurried in diethyl ether (1.5 L) and vigorously stirred for 30 minutes. The precipitate was collected by filtration and allowed to dry under reduced pressure to afford the title compound as an off-white solid (41.56 g, 71% yield).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
42.5 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
31.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
800 mL
Type
solvent
Reaction Step Three
Yield
71%

Synthesis routes and methods II

Procedure details

A solution of benzoyl chloride (2.30 ml, 20.0 mmol) in tetrahydrofuran (25 ml) was added dropwise to a solution of 4-aminophenol (2.18 g, 20.0 mmol) and triethylamine (10 ml) in tetrahydrofuran (75 ml) at ambient temperature and the reaction allowed to stir for a further 18 hours. The reaction was poured into water and the solid material which formed was collected by suction filtration. Recrystallisation from ethyl acetate/isohexane (1:1), followed by solvent evaporation in vacuo, yielded N-benzoyl 4-hydroxyaniline (3.05 g, 72% yield) as a white solid:
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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